molecular formula C15H19N3O B2542419 N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide CAS No. 2305359-70-8

N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide

Cat. No. B2542419
CAS RN: 2305359-70-8
M. Wt: 257.337
InChI Key: UXUJYIILWRVDHW-UHFFFAOYSA-N
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Description

“N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide” is also known as Osimertinib or AZD 9291 . It’s an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug developed by AstraZeneca Pharmaceuticals . It’s used for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumor EGFR expression is positive for the T790M mutation .


Molecular Structure Analysis

The molecular formula of “N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide” is C28H33N7O2 . It has a molecular weight of 499.607 . The Isomeric SMILES representation is Cn1cc(c2c1cccc2)c3ccnc(n3)Nc4cc(c(cc4OC)N(C)CCN(C)C)NC(=O)C=C .

Mechanism of Action

Osimertinib works by inhibiting the EGFR tyrosine kinase. It’s specifically effective against the gate-keeper T790M mutations which increase ATP binding activity to EGFR and result in poor prognosis for late-stage disease .

properties

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]indol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-15(19)16-13-6-5-12-7-8-18(14(12)11-13)10-9-17(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUJYIILWRVDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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